D-Gluconic acid magnesium (II) hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24MgO15 |
|---|---|
Molecular Weight |
432.62 g/mol |
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
InChI Key |
IAKLPCRFBAZVRW-XRDLMGPZSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of D Gluconic Acid Magnesium Ii Hydrate
Chemical Synthesis Pathways
The formation of D-Gluconic acid magnesium (II) hydrate (B1144303) can be achieved through several distinct synthetic routes, each starting from different precursors and employing unique chemical transformations.
Preparation from Dextrose-δ-Lactone
A direct and efficient method for preparing magnesium gluconate involves the hydrolysis of D-glucono-delta-lactone (dextrose-δ-lactone) in the presence of a magnesium source. google.comgoogle.com This pathway leverages the lactone, which is an intermediate in the oxidation of glucose, as the immediate precursor to gluconic acid. wikipedia.org
The synthesis is typically carried out by dissolving D-glucono-delta-lactone in an equivalent amount of distilled water. google.comgoogle.com To this solution, an equimolar amount of magnesium oxide is added under agitation. google.com The reaction mixture is then heated and stirred, often at boiling temperature, for approximately 3 hours to ensure the complete hydrolysis of the lactone and subsequent neutralization to form the magnesium salt. google.comgoogle.com
Post-reaction, the solution undergoes a series of purification steps to isolate the final product. Activated carbon is commonly added for decolorization. google.comgoogle.com After filtration, the filtrate is concentrated under reduced pressure. The concentrated solution is then allowed to cool, leading to spontaneous nucleation and crystallization of the crude magnesium gluconate. google.com For obtaining a high-purity, research-grade product, recrystallization from distilled water followed by washing with alcohol is employed. google.comgoogle.com This method reports a product yield of 85% or greater. google.com
Table 1: Key Steps in Synthesis from Dextrose-δ-Lactone
| Step | Description | Purpose |
|---|---|---|
| 1. Dissolution & Hydrolysis | D-glucono-delta-lactone is dissolved in distilled water and heated. | To open the lactone ring, forming gluconic acid. |
| 2. Neutralization | Equimolar magnesium oxide is added with stirring. | To form the magnesium salt of gluconic acid. |
| 3. Decolorization | Activated carbon is added to the hot solution. | To remove colored impurities. |
| 4. Concentration | The filtered solution is concentrated under reduced pressure. | To increase product concentration and induce crystallization. |
| 5. Crystallization & Isolation | The solution is cooled to allow crystal formation, followed by centrifugation. | To isolate the crude solid product. |
Synthesis from Citrate (B86180) Solutions and Magnesium Oxide
An alternative synthesis route involves the preparation of magnesium gluconate from citrate solutions. In one described method, magnesium gluconate is precipitated from a magnesium citrate solution, which itself is the remnant of a reaction between magnesium metal and citric acid. arpnjournals.orgresearchgate.net
The process involves combining magnesia (magnesium oxide) with both citric acid and gluconic acid. arpnjournals.orgresearchgate.net The resulting magnesium gluconate is then precipitated, dried, and characterized. Analytical techniques including X-Ray Diffraction (XRD), Fourier Transform Infrared (FTIR) Spectroscopy, and UV-Vis Spectroscopy are used to confirm the identity and properties of the product. arpnjournals.org Thermal analysis using TGA/DTA and DSC indicates the resulting crystalline solid is stable up to 275 °C. arpnjournals.orgresearchgate.net This method yields a crystalline product with a defined particle size, demonstrating a viable, albeit less direct, pathway to the target compound. arpnjournals.org
Exploration of Alternative Catalytic Systems for Gluconate Salt Formation
The production of gluconate salts, including magnesium gluconate, is an area of active research, particularly concerning the development of more efficient and sustainable catalytic systems. These efforts move beyond traditional stoichiometric reactions to catalytic processes that can offer higher yields, improved purity, and better environmental profiles.
A novel approach to gluconate salt synthesis involves the use of heterogeneous non-metal catalysts. davidpublisher.comresearchgate.net Research has demonstrated the efficacy of methylene (B1212753) blue (MB) salt derivatives for this purpose. Specifically, Methylene Blue Docusate (B154912) ([MB][AOT]), a water-immiscible dye salt, has been successfully employed as a recyclable, heterogeneous catalyst for the preparation of sodium gluconate. davidpublisher.com This system provides higher yields (greater than 85% after 3 hours) and shorter reaction times compared to homogeneous catalysts. davidpublisher.com The methodology is explicitly stated to be extendable to other gluconate salts, including that of magnesium. davidpublisher.comresearchgate.net The use of a non-toxic, biocompatible anion like docusate also enhances the sustainability of the process. davidpublisher.com
Another non-metal catalytic approach involves using activated carbon as a catalyst for the oxidation of glucose to gluconate using ozone in a gas-liquid-solid three-phase reactor. google.com While demonstrated for sodium gluconate, this principle of using a low-cost, stable, non-metal catalyst represents an important direction in the broader field of gluconate salt production. google.com
The ultimate precursor for magnesium gluconate is D-gluconic acid, which is widely produced via biotechnological methods. nih.gov These methods serve as the foundational step, after which the resulting acid can be neutralized with a magnesium base to form the desired salt.
Microbial Fermentation: The manufacturing of gluconic acid is predominantly based on fermentation processes. davidpublisher.com The fungus Aspergillus niger is the most extensively used microorganism for this purpose. dntb.gov.uasrce.hr The fermentation process involves the conversion of glucose to gluconic acid. A specific patent describes a one-step fermentation process that directly produces magnesium gluconate by using the strain Aspergillus niger IFF12230. google.com In this method, glucose is fermented in the presence of a magnesium compound, leading to yields of magnesium gluconate between 85% and 94%. google.com Bacteria, such as those from the genus Gluconobacter, are also employed for gluconic acid production. dntb.gov.uasrce.hr
Enzymatic Conversion: The biochemical reaction is facilitated by specific enzymes. In fungi like A. niger, the key enzyme is glucose oxidase, which catalyzes the oxidation of the aldehyde group of D-glucose to a carboxyl group, forming glucono-δ-lactone and hydrogen peroxide. davidpublisher.comsrce.hr In bacteria, this conversion is often carried out by glucose dehydrogenase. srce.hr The glucono-δ-lactone intermediate is then hydrolyzed, either spontaneously or by a lactone-hydrolyzing enzyme, to yield gluconic acid. srce.hr This enzymatic process can be conducted with immobilized enzymes, which simplifies product purification as the biocatalyst can be easily separated from the reaction mixture. davidpublisher.com
Optimization of Production Processes for Research-Grade Material
Achieving research-grade purity for D-Gluconic acid magnesium (II) hydrate requires careful optimization of both the synthesis and purification stages. Optimization strategies focus on maximizing yield, ensuring high purity, and improving process efficiency.
Table 2: Effect of Enzyme Dose on Magnesium Gluconate Crystallization Yield
| Enzyme Dose (ml/100g glucose) | Gluconic Acid Yield (%) | Crystalline Mg-Gluconate Yield (%) |
|---|---|---|
| 0.6 | 99.0 | 62.8 |
| 0.8 | 97.5 | 81.0 |
| 1.0 | 95.0 | 85.0 |
| 1.25 | 92.5 | 86.0 |
(Data adapted from technological studies on enzymatic glucose oxidation) icm.edu.pl
Purification protocols are paramount for research-grade materials. Standard procedures include treatment with activated carbon to remove colored impurities and multiple recrystallization steps to remove unreacted starting materials and side products. google.comgoogle.com
Furthermore, process design plays a significant role in optimization. The development of continuous production methods, as opposed to batch preparations, represents a major advancement. A continuous process utilizing ultrafiltration to separate the gluconate salt from the enzyme catalyst has been proposed. google.com This approach allows for the reuse of the enzyme and can achieve nearly 100% conversion of raw materials, making the process highly efficient and cost-effective. google.com
Influence of Reaction Conditions (e.g., Temperature, pH) on Product Formation and Purity
The formation and purity of this compound are significantly influenced by reaction conditions, most notably temperature and pH. These parameters govern the reaction kinetics, solubility of reactants and products, and the stability of the final compound.
Temperature: Elevated temperatures are generally employed to facilitate the reaction between the gluconate source and the magnesium source. One common synthetic route involves heating a mixture of glucono-delta-lactone and magnesium oxide in water. This mixture is typically boiled for several hours to ensure the complete hydrolysis of the lactone to gluconic acid and its subsequent reaction with magnesium oxide. google.comgoogle.com The heating process not only accelerates the rate of reaction but also helps in dissolving the reactants to create a homogenous reaction medium. Following the reaction, the solution is often concentrated by evaporation at a controlled temperature (e.g., 50 °C) to induce crystallization upon cooling. google.comgoogle.com Thermal stability studies have shown that the hydrated form of magnesium gluconate is stable up to approximately 125-165°C, beyond which it begins to lose water of hydration. researchgate.netresearchgate.net The final melting and decomposition occur at much higher temperatures, with one analysis indicating a melting temperature starting at 275°C. researchgate.net
pH: The pH of the reaction medium and the final product solution is a critical factor. The complexation between magnesium ions (Mg²⁺) and the gluconate anion is a pH-dependent equilibrium. acs.orgnih.gov Potentiometric titrations have been used to study the formation of magnesium-gluconate complexes across a wide pH range, from 1.9 to 12.1. acs.org For preparative purposes, maintaining a specific pH can be crucial for maximizing the yield and ensuring the stability of the desired product. One preparation method notes that the resulting magnesium gluconate solution is stable in a pH range of 2.9-3. researchgate.net In contrast, specifications for the final, purified product often require a pH in a nearly neutral range. For instance, a 1 in 20 solution of the final product is specified to have a pH between 6.0 and 7.8. kingofchemicals.comanmol.org A specific batch prepared via the glucono-delta-lactone method reported a final pH of 6.80. google.com This control is essential to prevent side reactions and ensure the isolation of the magnesium salt rather than the free acid or other complexes that might form under more acidic or alkaline conditions.
The following table summarizes the key reaction conditions and their impact on the synthesis.
Table 1: Influence of Reaction Conditions on Synthesis
| Parameter | Condition | Effect on Product Formation and Purity | Source(s) |
|---|---|---|---|
| Temperature | Boiling (approx. 100°C) for several hours | Accelerates reaction between magnesium oxide and glucono-delta-lactone. | google.comgoogle.com |
| Concentration at 50°C | Prepares the solution for crystallization. | google.comgoogle.com | |
| Drying at 80°C | Removes residual moisture from the final product. | google.com | |
| pH | 2.9 - 3.0 (during preparation) | Ensures stability of the magnesium gluconate solution. | researchgate.net |
| 6.0 - 7.8 (final product solution) | Conforms to standard purity specifications for the isolated compound. | kingofchemicals.comanmol.org | |
| 6.80 (specific batch) | Indicates the pH of a final product prepared via a specific patent method. | google.com |
Recrystallization and Advanced Purification Techniques
Achieving high purity is paramount for the applications of this compound. The primary purification strategy involves a multi-step process that typically follows the initial synthesis.
A common initial purification step is the use of activated carbon. google.comgoogle.com After the initial reaction is complete, activated carbon is added to the hot solution to decolorize it by adsorbing colored impurities and other organic byproducts. This is followed by filtration to remove the activated carbon and any other insoluble materials. google.comgoogle.com
The principal method for purifying the crude product is recrystallization . After filtration, the clarified filtrate is concentrated, often under reduced pressure, to a smaller volume. google.comgoogle.com This supersaturated solution is then allowed to cool, sometimes in a dedicated crystallizer tank, which induces the spontaneous nucleation and growth of this compound crystals. google.comgoogle.com The resulting crystalline solid is separated from the mother liquor by centrifugation. google.comgoogle.com This crude product is then subjected to a final recrystallization step, which involves dissolving it in distilled water and repeating the crystallization process. google.comgoogle.com The purified crystals may be washed with alcohol to remove any remaining water-soluble impurities before final drying, often at around 80°C. google.com This process of recrystallization is effective in yielding a high-purity final product with a yield reported to be greater than 85%. google.com
While recrystallization is the main technique, purity is confirmed using advanced analytical methods. These are not preparative techniques but are essential for quality control. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the compound against a reference standard. ruipugroup.com Other spectroscopic methods like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy help in structural confirmation and purity assessment. ruipugroup.com Titration is also a classic and effective method to determine the assay or purity of the final product. ruipugroup.comfao.org
Industrial Scalability and Process Economics for Academic Relevance
The commercial production of this compound relies on synthetic routes that are both scalable and economically viable. From an academic perspective, understanding these factors is crucial for appreciating the transition from laboratory-scale synthesis to industrial manufacturing.
The method starting from glucono-delta-lactone and magnesium oxide is noted for its suitability for industrial production due to its simple technology and low cost. google.comgoogle.com This process involves straightforward unit operations such as heating in an aqueous medium, treatment with activated carbon, filtration, concentration, and crystallization. google.comgoogle.com These are all standard, well-understood chemical engineering processes that can be readily scaled up.
The economics of the process are largely dictated by the cost of raw materials. Common starting materials include:
D-glucono-delta-lactone: Produced from the oxidation of glucose.
Magnesium Oxide (MgO): A widely available and relatively inexpensive magnesium source.
D-gluconic acid: Can be produced via fermentation or electrolytic oxidation of glucose. google.comgoogle.com
From a process economics standpoint, a high-yield, low-step synthesis is ideal. The described methods that achieve yields greater than 85% with relatively simple equipment (reactors, filters, crystallizers) are economically attractive. google.com The avoidance of harsh solvents or extreme reaction conditions also contributes to lower capital and operational costs, as well as a more favorable environmental profile. The primary raw materials for magnesium metal production, which can be a precursor for magnesium oxide, are widely available globally, ensuring a stable supply chain for magnesium sources. researchgate.netgov.bc.ca
Advanced Structural Elucidation and Spectroscopic Characterization of D Gluconic Acid Magnesium Ii Hydrate
Crystallographic Analysis
Crystallographic analysis is fundamental to characterizing the solid-state structure of D-Gluconic acid magnesium (II) hydrate (B1144303). Powder X-ray diffraction provides a powerful, non-destructive method for probing the atomic and molecular arrangement within the crystalline lattice.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a primary technique for the identification of crystalline materials. The analysis of D-Gluconic acid magnesium (II) hydrate confirms its crystalline nature. nih.gov The diffraction pattern is characterized by a series of peaks at specific Bragg's angles (2θ), which serve as a unique fingerprint for this specific crystalline phase. The identification of an unknown sample involves comparing its experimental diffraction pattern with reference data from crystallographic databases, such as the International Centre for Diffraction Data (ICDD). researchgate.net A match is confirmed when the positions of the diffraction lines in the experimental pattern align with the reference pattern, with shifts in 2θ angles not exceeding 0.2°. researchgate.netnih.gov
In studies of magnesium gluconate hydrate, the most intensely observed diffraction peak has been recorded at a Bragg's angle (2θ) of approximately 5.06°. arid.my This primary peak, along with other secondary reflections, is essential for confirming the material's phase identity.
Table 1: Representative PXRD Peak for this compound
| Characteristic Peak | Bragg's Angle (2θ) |
|---|
This interactive table is based on reported data for a control sample of magnesium gluconate hydrate. arid.my
Determination of Crystallite Size and Morphology
PXRD data can be further analyzed to determine the average crystallite size of the powder sample. This is commonly achieved using the Scherrer equation, which relates the broadening of a diffraction peak to the size of the crystalline domains. arid.my Research has found that the crystallite size for this compound can range from approximately 14.10 to 47.35 nm. nih.gov
Investigation of Polymorphic Forms and Transformations
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphic forms of a compound can exhibit distinct physicochemical properties. Studies have suggested the potential for new polymorphic forms of magnesium gluconate to be developed. arid.mygrafiati.com Such new forms could possess altered properties compared to the more common crystalline structure. The investigation into and characterization of these potential polymorphs are crucial for understanding the material's stability and behavior under various conditions. arid.mygrafiati.com
Spectroscopic Techniques for Molecular Structure Confirmation and Coordination
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and elucidating the coordination environment of the magnesium (II) ion.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing detailed information about the functional groups present. The FT-IR spectrum of this compound is dominated by a strong, broad absorption band centered around 3398-3399 cm⁻¹. arid.myusc.edu This band is assigned to the O-H stretching vibrations of the numerous hydroxyl groups within the gluconate molecule and the water of hydration. usc.edu The broadness of this peak is indicative of extensive hydrogen bonding.
The coordination of the magnesium ion to the gluconate ligand is primarily observed in the carboxylate (COO⁻) stretching region of the spectrum. acs.orgnih.gov The interaction with Mg(II) ions primarily involves the carboxylate group of the gluconate. acs.orgnih.gov The distance between the asymmetric and symmetric stretching vibration peaks of the COO⁻ group changes upon complex formation. acs.orgnih.gov For the 1:1 complex in solution, this separation is approximately 180 cm⁻¹. acs.orgnih.gov
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3399 | Stretching | O-H (Hydroxyl groups and H₂O) |
| Not specified | Asymmetric Stretching | COO⁻ (Carboxylate) |
This interactive table summarizes key functional group vibrations based on available spectroscopic data. arid.myusc.eduacs.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aqueous solutions of this compound exhibit a maximum absorption peak (λmax) in the ultraviolet region, specifically at approximately 197-198 nm. nih.govusc.eduresearchgate.net
This absorption is attributed to σ → σ* (sigma to sigma star) electronic transitions. researchgate.net These transitions involve electrons in the sigma bonds of the C-C and C-H functional groups within the gluconate molecule. researchgate.net The consistency of the λmax value across different studies confirms that the fundamental structure of the gluconate molecule remains intact. arid.myusc.edu
Table 3: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Associated Electronic Transition |
|---|
This interactive table is based on reported absorbance maxima for aqueous solutions of the compound. nih.govusc.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Solution Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of chemical compounds in solution. For this compound, NMR studies provide critical insights into the coordination between the magnesium ion and the D-gluconate (B1237863) ligand, as well as the behavior of the complex in aqueous environments.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying which atoms of the D-gluconate ligand are involved in binding to the magnesium (II) ion. In an aqueous solution of D-gluconic acid, the protons along the carbon chain and those of the hydroxyl groups exhibit characteristic chemical shifts. Upon chelation with a metal ion like Mg(II), changes in the chemical shifts of nearby protons and carbons occur, indicating the sites of coordination.
Studies have shown that the interaction with Mg(II) primarily involves the carboxylate group (-COO⁻) of the D-gluconate ligand. acs.org Further investigation at varying temperatures has suggested the potential involvement of the terminal hydroxymethyl group (C6-OH) in the coordination sphere at temperatures above approximately 35 °C. acs.org The chemical shifts for the protons of the CH and CH₂ groups in magnesium gluconate are generally observed in the range of δ 3.4 to 6.3 ppm. researchgate.net
In the ¹³C NMR spectrum, the carbon signals of the D-gluconate ligand are also sensitive to the coordination with magnesium. The upfield shift of the C1 signal (the carboxylate carbon) upon the addition of MgCl₂ provides further evidence of the involvement of the carboxylate group in complex formation. acs.org The coordination between the magnesium ion and the gluconate ligand leads to the formation of the MgGluc⁺ complex in a neutral medium. acs.org
NMR spectroscopy is also a valuable tool for studying the dynamics of ligand exchange in metal complexes. For this compound in an aqueous solution, the exchange between the bound and free D-gluconate ligand is a key process.
NMR studies have revealed that the ligand-exchange processes for the Mg(II)-gluconate system are fast on the NMR timescale. acs.org This is evidenced by the absence of separate signals for the free and complexed ligand in the NMR spectra. Instead, averaged signals are observed, and the gradual shift of these signals upon increasing the concentration of Mg(II) indicates a rapid equilibrium between the bound and unbound states of the gluconate ligand. acs.org This rapid exchange is a characteristic feature of kinetically labile metal complexes like those of magnesium. researchgate.net The rate of this exchange is independent of the acidity of the solution within a pH range of 1.4 to 4.3. psu.edu
Mass Spectrometry for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
In positive ion mode ESI-MS, the analysis of magnesium gluconate reveals a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 415, which corresponds to the molecular formula C₁₂H₂₃MgO₁₄⁺. usc.edu Additionally, a methanol (B129727) adduct [M+CH₃OH+H]⁺ at m/z 447 has been observed. usc.edu In negative ion mode, the mass spectrum shows the presence of the gluconate ion at m/z 195. usc.edu
The fragmentation of the gluconate ion (m/z 195) has been studied to understand its structural components. A proposed fragmentation pathway suggests the initial loss of a water molecule to yield a fragment at m/z 177, followed by further characteristic losses that provide insight into the polyhydroxy carboxylate structure. researchgate.net
| Ion | m/z Ratio | Ionization Mode |
| [M+H]⁺ | 415 | Positive |
| [M+CH₃OH+H]⁺ | 447 | Positive |
| [Gluconate]⁻ | 195 | Negative |
| [Gluconate - H₂O]⁻ | 177 | Negative |
Thermal Analysis for Stability and Decomposition Profiles
Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of hydrated compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information about physical and chemical changes that occur upon heating.
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration State
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the amount of water of hydration and to identify the stages of thermal decomposition.
TGA thermograms of magnesium gluconate typically show a multi-step decomposition process. nih.govarpnjournals.org The initial weight loss, occurring at temperatures up to around 165 °C, corresponds to the removal of water molecules, confirming the hydrated nature of the compound. nih.govarpnjournals.org Subsequent weight loss at higher temperatures is attributed to the decomposition of the anhydrous magnesium gluconate. arpnjournals.org Studies have reported a total weight loss of approximately 88.51% up to 895.18 °C. nih.gov The compound is generally considered to be thermally stable up to about 165 °C. nih.gov The decomposition can proceed through several steps, with one study identifying three main stages of degradation. arpnjournals.org
| Decomposition Step | Temperature Range (°C) | Percentage Weight Loss (%) | Description |
| 1 | 21.15 - 246.39 | 9.009 | Removal of water of hydration |
| 2 | 246.39 - 492.7 | 12.598 | Decomposition of gluconate moiety |
| 3 | 492.7 - 645.62 | 5.455 | Further decomposition |
Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.
The DSC thermogram of this compound shows distinct endothermic peaks. A broad endothermic peak is often observed around 100.48 °C, which is attributed to the vaporization of the water of hydration. researchgate.net A sharp endothermic peak, corresponding to the melting of the compound, has been reported at approximately 169.90 °C. nih.gov The enthalpy of fusion associated with this melting transition has been measured to be around 308.7 J/g. nih.gov Another study reported a melting temperature of 171.36°C with a latent heat of fusion of 287.60 J/g. arid.my These endothermic transitions are characteristic of the energy required to remove the water of hydration and to break the crystal lattice during melting.
| Thermal Transition | Peak Temperature (°C) | Enthalpy Change (J/g) | Description |
| Endothermic (Broad) | 100.48 | 24.80 | Vaporization of hydrate water |
| Endothermic (Sharp) | 169.90 | 308.7 | Melting |
| Endothermic (Sharp) | 171.36 | 287.60 | Melting |
Particle Characteristics and Surface Properties
Particle Size Distribution (PSD) Analysis
Particle Size Distribution (PSD) analysis is a crucial method for characterizing the physical dimensions of the particles in a given sample. The distribution is often reported using values such as d10, d50, and d90, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of particles with a smaller diameter.
Research has provided specific measurements for the particle size of this compound. In one study, the particle size for a control sample was found to be 5.97 µm at d10, 32.95 µm at d50, and 166.68 µm at d90. semanticscholar.org Another analysis reported similar values, with d10 at 6.16 µm, d50 at 36.20 µm, and d90 at 157.84 µm. arid.my A separate investigation showed a slight variation, with d10, d50, and d90 values of 5.97 µm, 32.95 µm, and 166.68 µm, respectively. sciencepublishinggroup.com These subtle differences can arise from variations in manufacturing and processing methods.
A comparative analysis from different studies on control samples of magnesium gluconate is presented below.
Table 1: Particle Size Distribution of this compound
| Parameter | Study 1 (µm) semanticscholar.org | Study 2 (µm) arid.my | Study 3 (µm) usc.edu |
|---|---|---|---|
| d10 | 5.97 | 6.16 | 6.16 |
| d50 | 32.95 | 36.20 | 36.20 |
Surface Area Determination and its Correlation with Physical Properties
The specific surface area of a powder is a measure of the total surface area of the particles per unit of mass. This property is inversely related to particle size; smaller particles result in a larger specific surface area. The surface area has a direct influence on the dissolution rate and bioavailability of a substance. spiritwatergardens.comusc.edu
Studies have determined the surface area of this compound through analysis. One investigation reported the surface area of a control sample to be 0.41 m²/g. semanticscholar.org Another study measured the surface area of its control sample at 0.39 m²/g. arid.myusc.edu An increase in surface area is generally correlated with enhanced solubility and bioavailability, as a larger surface allows for greater interaction with the solvent. sciencepublishinggroup.comusc.edu For instance, a significant increase in the surface area of magnesium gluconate, from 0.39 m²/g to 0.44 m²/g (an increase of 12.82%), was associated with a decrease in particle size. usc.edu This highlights the direct relationship between these two physical characteristics and their combined effect on the compound's properties.
Table 2: Surface Area of this compound Samples
| Sample | Surface Area (m²/g) | Source |
|---|---|---|
| Control Sample 1 | 0.41 | semanticscholar.org |
| Control Sample 2 | 0.39 | arid.myusc.edu |
The physical and chemical properties of a pharmaceutical, such as particle size and surface area, have a direct impact on its absorption and dissolution. semanticscholar.org Therefore, the characterization of these particle properties is fundamental to understanding and predicting the behavior of this compound.
Molecular and Cellular Mechanisms of Action in Vitro Research
Antioxidant and Cytoprotective Mechanisms
In vitro studies have elucidated the significant antioxidant and cytoprotective properties of D-Gluconic acid magnesium (II) hydrate (B1144303), distinguishing it from other magnesium salts. These effects are attributed to the synergistic action of the magnesium ion and the gluconate anion, which possesses inherent anti-radical capacities.
D-Gluconic acid magnesium (II) hydrate has demonstrated a notable ability to inhibit lipid peroxidation in in vitro models. When microsomal membranes were subjected to peroxidation by a superoxide-driven, iron-catalyzed oxy-radical system, magnesium gluconate inhibited the formation of thiobarbituric acid reactive substances (TBARS) in a concentration-dependent manner. nih.govresearchgate.net The concentration required to achieve 50% inhibition (IC50) was determined to be 2.3 mM. nih.govresearchgate.net In comparison, other magnesium salts such as magnesium sulfate (B86663) (MgSO4) and magnesium chloride (MgCl2) were found to be significantly less effective, showing less than or equal to 20% of the inhibitory activity of magnesium gluconate within the same concentration range. nih.govresearchgate.net This suggests that the gluconate component contributes substantially to the compound's protective effects against oxidative damage to lipids. nih.gov
The compound effectively attenuates the formation of highly damaging reactive oxygen species. In a Fenton-reaction system (Fe(II) + H2O2), which generates hydroxyl radicals (•OH), magnesium gluconate significantly inhibited the formation of these radicals, an effect not observed with other magnesium salts. nih.govresearchgate.net Furthermore, it dose-dependently inhibited the iron-catalyzed degradation of deoxyribose. nih.govresearchgate.net This finding suggests a mechanism whereby magnesium gluconate may displace iron ions from "catalytic sites," thereby preventing them from participating in reactions that generate ROS and cause oxidative damage. nih.govresearchgate.net
This compound exhibits significant cytoprotective effects against oxidative damage in endothelial cells. In studies using cultured bovine aortic endothelial cells exposed to free radicals for 30 minutes, cell survival and proliferation decreased to 38% of control levels after 24 hours. nih.gov Treatment with magnesium gluconate concentration-dependently attenuated this loss of cell viability. nih.gov The effective concentration to achieve 50% of the maximal protective effect (EC50) was approximately 1.3 mM. nih.gov The protective effects of magnesium sulfate and magnesium chloride were found to be less than or equal to one-third as potent as that of magnesium gluconate, highlighting the superior cytoprotective capacity of the gluconate salt in this context. nih.govresearchgate.net
Table 1: Efficacy of this compound in Cytoprotection
| Parameter | Model System | Oxidative Challenge | Efficacy (EC50) |
| Cell Survival/Proliferation | Cultured Bovine Aortic Endothelial Cells | Free Radical Incubation | ~1.3 mM |
Glutathione (GSH) is a critical intracellular antioxidant. When cultured bovine aortic endothelial cells were exposed to an oxy-radical system for 50 minutes, a 56% loss of total glutathione was observed. nih.gov Pre-treatment of these cells with this compound for 10 minutes before exposure to the oxidative stressor significantly prevented this GSH loss in a concentration-dependent manner. nih.gov The EC50 for the prevention of glutathione loss was calculated to be 1.1 mM. nih.govresearchgate.net This demonstrates the compound's ability to preserve the endogenous antioxidant capacity of cells under oxidative attack. Magnesium is known to be an essential cofactor in the synthesis of glutathione. mdpi.com
Table 2: Protective Effects of this compound on Cellular Components
| Protective Action | Model System | Oxidative Challenge | Efficacy (IC50 / EC50) |
| Inhibition of Lipid Peroxidation | Microsomal Membranes | Superoxide-driven, Fe-catalyzed oxy-radicals | IC50: 2.3 mM |
| Prevention of Glutathione Loss | Cultured Bovine Aortic Endothelial Cells | Superoxide-driven, Fe-catalyzed oxy-radicals | EC50: 1.1 mM |
Role in Enzymatic Activities and Metabolic Pathways
Magnesium is a fundamental cofactor in a vast number of enzymatic reactions, particularly those involving adenosine (B11128) triphosphate (ATP). The biologically active form of ATP in the cell is predominantly the MgATP2- complex. nih.govnih.gov Magnesium ions play a critical role in ATP-dependent phosphate (B84403) transfer reactions, which are central to cellular energy metabolism and signaling.
Enzymes such as kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, universally require a divalent metal ion, most commonly Mg2+. The magnesium ion coordinates with the phosphate groups of ATP, which serves several functions:
It helps to shield the negative charges of the phosphate groups, making the terminal phosphorus atom more susceptible to nucleophilic attack. nih.gov
It contributes to the proper orientation and conformation of the ATP molecule within the enzyme's active site, optimizing the geometry for the phosphoryl transfer reaction. nih.gov
It aids in stabilizing the transition state of the reaction.
For instance, in the reaction catalyzed by adenylate kinase, the Mg2+ cofactor induces a conformational rearrangement of the substrates (ATP and ADP), resulting in an adjustment of the angle essential for the reversible phosphoryl transfer, thereby optimizing the reaction for catalysis. nih.gov Similarly, the activity of phosphofructokinase, a key regulatory enzyme in glycolysis, is dependent on the MgATP2- complex as the true substrate and also requires free Mg2+ ions for its function. nih.gov
Influence on Enzymes Involved in Lipid and Protein Biosynthesis
In vitro research on the direct influence of this compound on specific enzymes involved in lipid and protein biosynthesis is limited. However, the magnesium ion (Mg2+) is a well-established cofactor for numerous enzymes critical to these processes. Magnesium is essential for the activation of enzymes that participate in the synthesis of fatty acids and proteins. It plays a crucial role in the structural integrity and function of ribosomes, the cellular machinery responsible for protein synthesis. Furthermore, Mg2+ is a necessary cofactor for aminoacyl-tRNA synthetases, enzymes that are vital for attaching the correct amino acid to its corresponding tRNA molecule during protein translation.
Impact on Key Enzymes within Glucose Metabolism (e.g., Glucokinase, Glucose-6-Phosphatase)
The gluconate component of the compound is a product of glucose oxidation. hmdb.ca In metabolic pathways, gluconate can be phosphorylated by gluconate kinase to produce 6-phosphogluconate, an intermediate in the pentose phosphate pathway. hmdb.ca
Cellular Homeostasis and Signaling Pathways
Regulation of Intracellular Magnesium Ion Concentrations and Compartmentalization
Magnesium is the second most abundant intracellular cation and its homeostasis is tightly regulated. nih.gov In vitro studies demonstrate that exposure of cells to magnesium-containing compounds leads to a rapid increase in cellular magnesium content, indicating that magnesium acts intracellularly. nih.govnih.govresearchgate.net The regulation of intracellular Mg2+ levels involves specific transport proteins. Key transporters include Transient Receptor Potential Melastatin member 7 (TRPM7), a channel-kinase ubiquitously expressed and involved in Mg2+ influx and homeostasis, and Magnesium Transporter 1 (MagT1), which is a selective Mg2+ transporter also involved in maintaining cellular magnesium levels. nih.gov The expression of these transporters can be modulated by extracellular magnesium concentrations, influencing the cell's capacity for magnesium uptake and compartmentalization. nih.gov
Interactions with Calcium Homeostasis and Calcium-Antagonistic Properties
Magnesium and calcium have a complex and often antagonistic relationship in cellular physiology. nih.gov Magnesium can act as a natural calcium antagonist, directly competing with calcium for binding sites on proteins and transport channels. nih.gov This interaction is crucial in various cellular processes. For example, in vascular smooth muscle, magnesium can induce relaxation, an effect presumed to be mediated by its calcium-antagonistic properties. nih.govnih.gov Studies have shown that in the absence of extracellular magnesium, the readdition of calcium can cause transient endothelium-dependent relaxation; however, in the presence of magnesium, adding calcium leads to contractile responses. nih.gov This highlights the reciprocal modulatory roles of these two ions on vascular tone and endothelial function. nih.gov The ability of calcium gluconate to counteract magnesium toxicity further underscores the direct interaction between these two ions. nih.gov
Influence on Cell Proliferation, Differentiation, and Apoptosis Mechanisms in Specific Cell Lines (e.g., Mesenchymal Stem Cells, Endothelial Cells, Hematopoietic Cells)
Magnesium ions released from compounds like this compound have been shown to exert significant influence on the behavior of various cell types in vitro.
Mesenchymal Stem Cells (MSCs): Magnesium ions are known to regulate MSC proliferation and osteogenic differentiation. nih.gov The concentration of Mg2+ in the cellular microenvironment can stimulate the cell cycle and promote the differentiation of MSCs into osteoblasts, which are key cells in bone formation. nih.gov Some studies indicate that magnesium-containing materials can enhance osteogenic differentiation of bone marrow-derived MSCs. researchgate.net
Endothelial Cells (ECs): In the context of angiogenesis, magnesium ions promote the differentiation of endothelial cells into "tip cells," which are critical for guiding the formation of new blood vessels. nih.gov In vitro studies show that Mg2+ stimulates EC migration, invasion, and the sprouting of EC spheroids. nih.gov This process is mediated through the VEGFA-VEGFR2/Notch1 signaling pathway. nih.gov The gluconate component may also offer cytoprotective effects; magnesium gluconate was found to increase the survival and proliferation of cultured bovine aortic endothelial cells exposed to oxidative stress. researchgate.net
| Cell Type | Observed Effect | Mediating Pathway/Mechanism | Reference |
|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Stimulation of proliferation and osteogenic differentiation | Regulation of gene and protein expressions associated with cell growth and osteogenesis | nih.gov |
| Endothelial Cells (ECs) | Induction of differentiation into tip cells; enhanced migration and invasion | VEGFA-VEGFR2/Notch1 signaling pathway crosstalk | nih.gov |
| Bovine Aortic Endothelial Cells | Increased survival and proliferation under oxidative stress | Anti-radical and cytoprotective activities | researchgate.net |
Modulation of Inflammatory Pathways and Pro-inflammatory Cytokine Production (e.g., NF-κB Activation)
Magnesium exhibits significant immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net A primary mechanism for this effect is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.com
In vitro studies using monocytes have shown that increasing cellular magnesium levels reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net This reduction occurs at both the gene and protein expression levels. nih.gov The underlying mechanism involves magnesium's ability to increase the basal levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By stabilizing IκBα, magnesium effectively reduces the activation and subsequent nuclear translocation of NF-κB, which in turn decreases the transcription of NF-κB target genes, including those for TNF-α and IL-6. nih.govnih.govplos.org This effect has been observed in response to various inflammatory stimuli, such as Toll-like receptor (TLR) ligands, suggesting a broad anti-inflammatory activity. nih.govresearchgate.net
| Pathway/Molecule | Effect of Magnesium | Result | Reference |
|---|---|---|---|
| IκBα (NF-κB inhibitor) | Increased basal protein levels (~25%) | Enhanced sequestration of NF-κB in the cytoplasm | nih.gov |
| NF-κB Activation | Reduced activation and nuclear localization upon stimulation | Decreased transcription of pro-inflammatory genes | nih.govnih.gov |
| TNF-α Production | Substantially reduced gene and protein expression | Decreased pro-inflammatory cytokine levels | nih.govresearchgate.net |
| IL-6 Production | Substantially reduced gene and protein expression | Decreased pro-inflammatory cytokine levels | nih.govresearchgate.net |
Investigation in Specific In Vitro Biological System Models
The in vitro effects of this compound, often referred to as magnesium gluconate, have been explored across various biological systems to elucidate its cellular and molecular mechanisms of action. These models provide controlled environments to study its influence on specific cell types and processes, ranging from placental tissue under stress to the complex interactions governing bone remodeling.
Hypoxia, or reduced oxygenation, is a significant stressor for placental tissue and is associated with pregnancy complications. In vitro models using placental explants cultured under hypoxic conditions have been employed to investigate the protective potential of magnesium gluconate.
Research using explants from normotensive pregnancies has shown that hypoxic conditions lead to increased lipid peroxidation in syncytiotrophoblast membranes, a key feature of oxidative stress. unlp.edu.ar The introduction of magnesium gluconate into these cultures has demonstrated a capacity to inhibit this lipid peroxidation. unlp.edu.ar The proposed mechanism for this effect is the ability of magnesium gluconate to scavenge damaging free radicals, such as hydroxyl and alkoxyl radicals. unlp.edu.ar
Further studies have examined the broader effects of magnesium and hypoxia on placental cell fate. It has been established that incubating placental explants under hypoxic conditions can stimulate apoptosis, or programmed cell death, as evidenced by increased DNA laddering. nih.gov Some research suggests that increasing the extracellular magnesium concentration can further enhance this hypoxia-stimulated apoptosis in cultured placental tissues. nih.gov
The table below summarizes key findings regarding the effects of magnesium gluconate in placental models.
| Model System | Condition | Key Parameter Measured | Observed Effect of Magnesium/Magnesium Gluconate | Reference |
| Placental Explants | Hypoxia | Lipid Peroxidation | Inhibition of lipid peroxidation | unlp.edu.ar |
| Placental Explants | Hypoxia | Apoptosis (DNA Laddering) | Increased apoptosis with higher magnesium concentrations | nih.gov |
Endothelial cells, which line the interior of blood vessels, are crucial for cardiovascular health and are often studied to understand the effects of various compounds on vascular function and integrity. Magnesium gluconate has been shown to possess significant cytoprotective and antioxidant properties in these systems.
In studies using cultured bovine aortic endothelial cells exposed to an oxy-radical generating system, magnesium gluconate demonstrated superior protective effects compared to other magnesium salts like magnesium sulfate or magnesium chloride. researchgate.netnih.gov It effectively inhibited lipid peroxidation in a concentration-dependent manner and significantly prevented the loss of glutathione, a critical intracellular antioxidant. researchgate.netnih.gov Furthermore, magnesium gluconate treatment improved the survival and proliferation of endothelial cells subjected to oxidative stress. researchgate.net The mechanism appears to involve the displacement of iron from "catalytic sites" of oxidative damage and the direct inhibition of hydroxyl radical formation. researchgate.netnih.gov
The influence of magnesium ions on angiogenesis—the formation of new blood vessels—has also been investigated under both normal (normoxic) and low-oxygen (hypoxic) conditions in human umbilical vein endothelial cells (HUVECs). nih.govhereon.de Under hypoxic conditions, magnesium extracts were found to increase endothelial cell proliferation. nih.govhereon.de While under normoxia, magnesium could negatively affect cell migration and tube formation, this effect was abolished under hypoxia. nih.gov In hypoxic conditions, magnesium did not interfere with angiogenesis and was associated with an upregulation of Vascular Endothelial Growth Factor B (VEGFB). nih.govhereon.de
The following table details the specific findings in endothelial cell culture models.
| Cell Type | Stressor/Condition | Parameter | Finding | EC50/IC50 | Reference |
| Bovine Aortic Endothelial Cells | Oxy-radical System | Lipid Peroxidation (TBARS) | Concentration-dependent inhibition | IC50: 2.3 mM | researchgate.netnih.gov |
| Bovine Aortic Endothelial Cells | Oxy-radical System | Glutathione (GSH) Loss | Prevention of GSH loss | EC50: 1.1 mM | researchgate.netnih.gov |
| Bovine Aortic Endothelial Cells | Oxy-radical System | Cell Survival/Proliferation | Attenuation of lost cell survival | EC50: ~1.3 mM | researchgate.netnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Hypoxia | Cell Proliferation | Increased proliferation | Not Applicable | nih.govhereon.de |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Hypoxia | VEGFB Expression | Upregulated | Not Applicable | nih.govhereon.de |
The immune system, particularly macrophages, plays a critical role in tissue repair and the response to biomaterials. The murine macrophage cell line RAW264.7 is commonly used to study these interactions. Research indicates that magnesium ions can modulate macrophage function, pushing them towards a pro-healing phenotype.
Studies investigating the effect of magnesium ions on RAW264.7 macrophages found that certain concentrations could significantly up-regulate the expression of Vascular Endothelial Growth Factor A (VEGFA), a key molecule in promoting angiogenesis. researchgate.net This suggests a mechanism by which magnesium may support new blood vessel formation in tissues. researchgate.net
Other research using magnesium-doped titanium surfaces has shown that magnesium can regulate the polarization of RAW264.7 macrophages. nih.govnih.gov Macrophages can exist in a spectrum of activation states, with M1 being pro-inflammatory and M2 being associated with anti-inflammatory and tissue-healing functions. The presence of magnesium was found to modulate macrophages towards the M2 phenotype, characterized by the up-regulation of the M2 marker CD206 and the down-regulation of the M1 marker inducible nitric oxide synthase (iNOS). nih.gov This shift was accompanied by an increase in anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) and a down-regulation of the pro-inflammatory nuclear factor κB (NF-κB) signaling pathway. nih.govnih.gov
| Cell Line | Treatment | Key Finding | Associated Markers/Pathways | Reference |
| RAW264.7 | Magnesium Ions | Upregulation of VEGFA expression | VEGFA | researchgate.net |
| RAW264.7 | Magnesium-doped Titanium | Modulation towards M2 (pro-healing) phenotype | ↑ CD206, ↓ iNOS | nih.gov |
| RAW264.7 | Magnesium-doped Titanium | Increased anti-inflammatory cytokine production | ↑ IL-4, ↑ IL-10 | nih.govnih.gov |
| RAW264.7 | Magnesium-doped Titanium | Downregulation of pro-inflammatory signaling | ↓ NF-κB pathway | nih.govnih.gov |
Bone remodeling is a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts, which are derived from bone marrow stromal cells (BMSCs). In vitro co-culture systems that mimic this environment are essential for studying compounds that may influence bone health.
Magnesium gluconate has been shown to directly stimulate BMSCs. nih.gov In cultures of these cells, magnesium gluconate induced the expression of molecules related to Wnt signaling, a critical pathway for osteogenesis (bone formation), as well as molecules involved in angiogenesis. nih.gov This suggests that magnesium gluconate can create a favorable environment for bone repair by synergistically enhancing angiogenic and osteogenic processes. nih.gov
The effect of magnesium is also studied in the context of osteoclasts, the cells responsible for bone breakdown. In cultures of pre-osteoclasts (RAW264.7 cells), extracts from magnesium alloys have been shown to reduce the number of differentiated, active osteoclasts, identified as TRAP-positive (tartrate-resistant acid phosphatase) and multinucleated cells. researchgate.net This was accompanied by a downregulation of genes specific to osteoclasts, indicating an inhibitory effect on bone resorption. researchgate.net Co-culture models, where osteoblasts and osteoclasts are grown together, are crucial for understanding the balance of remodeling. nih.govtue.nl In these systems, factors secreted by stromal and osteoblastic cells, such as M-CSF and RANKL, are necessary for the formation of functional, bone-resorbing osteoclasts. mdpi.com The introduction of agents like magnesium gluconate into such models allows for the study of its net effect on the resorption-formation balance.
| Cell Type(s) | Treatment | Primary Effect | Molecular Mechanism/Markers | Reference |
| Bone Marrow Stromal Cells (BMSCs) | Magnesium Gluconate | Stimulation of osteogenic and angiogenic activity | Induction of Wnt signaling-related molecules | nih.gov |
| Pre-osteoclasts (RAW264.7) | Magnesium Alloy Extracts | Reduction in osteoclast differentiation | ↓ TRAP-positive cells, ↓ Osteoclast-specific genes | researchgate.net |
Pharmacokinetic and Pharmacodynamic Investigations Non Human Animal Models
Absorption and Bioavailability Studies
In non-human animal models, particularly rats, D-Gluconic acid magnesium (II) hydrate (B1144303), commonly known as magnesium gluconate, has demonstrated favorable bioavailability compared to other magnesium salts. Bioavailability, a key pharmacokinetic parameter, refers to the proportion of an administered substance that enters the systemic circulation, thereby having an active effect.
A significant study involving magnesium-depleted rats investigated the bioavailability of ten different organic and inorganic magnesium salts. The results indicated that organic magnesium salts were generally more bioavailable than their inorganic counterparts. Among all the salts tested, magnesium gluconate exhibited the highest magnesium bioavailability. nih.govresearchgate.net The absorption values for the various magnesium salts in this study ranged from 50% to 67%. nih.govresearchgate.net Another study conducted on rats also found that the increase in serum magnesium concentration was higher after the administration of magnesium gluconate compared to magnesium chloride. nih.gov These findings underscore the efficient absorption of magnesium from magnesium gluconate in animal models.
The superior bioavailability of organic magnesium salts, including magnesium gluconate, has been a consistent observation in animal studies. researchgate.net Research in rats has shown that magnesium absorption is most efficient from magnesium gluconate when compared to magnesium fumarate or magnesium chloride. nih.gov
| Magnesium Salt | Relative Bioavailability in Rats | Salt Type |
|---|---|---|
| Magnesium Gluconate | Highest among 10 salts studied nih.govresearchgate.net | Organic |
| Magnesium Chloride | Lower than Magnesium Gluconate nih.gov | Inorganic |
| Magnesium Fumarate | Less efficient absorption than Magnesium Gluconate nih.gov | Organic |
| Other Organic Salts (e.g., pidolate, citrate (B86180), lactate, aspartate) | Generally higher than inorganic salts nih.govresearchgate.net | Organic |
| Inorganic Salts (e.g., oxide, sulfate (B86663), carbonate) | Generally lower than organic salts nih.govresearchgate.net | Inorganic |
The efficiency of magnesium absorption in animal models is influenced by a multitude of dietary and physiological factors. nih.govnih.gov Dietary components can either enhance or impair magnesium uptake. For instance, certain proteins and low- or indigestible carbohydrates have been shown to enhance magnesium absorption. nih.gov Conversely, high levels of other minerals, phytates, and certain types of fiber can reduce its bioavailability. nih.gov
Isotope tracing studies have been instrumental in elucidating the mechanisms and quantifying the rates of magnesium absorption in animals. researchgate.netnih.gov These studies utilize stable, non-radioactive isotopes of magnesium, such as 25Mg and 26Mg, to track the mineral's path from ingestion to excretion. researchgate.netnih.gov By administering an enriched isotope orally and measuring its appearance in feces, urine, and blood, researchers can accurately determine the true absorption of magnesium, distinguishing it from the magnesium that is endogenously secreted into the gut. researchgate.netnih.govnih.gov
In one such study using rats, after a period of magnesium depletion, the animals were given a diet repleted with one of ten different magnesium salts. nih.govresearchgate.net Subsequently, they received an oral dose of enriched 26Mg. nih.govresearchgate.net By analyzing the isotopic ratios in feces and urine, the researchers were able to calculate the absorption values, which ranged from 50% to 67%. nih.govresearchgate.net These isotope tracing techniques provide a precise and powerful tool for investigating magnesium bioavailability and metabolism under various conditions. researchgate.netnih.govnih.gov
Distribution, Metabolism, and Excretion Profiles
Once absorbed, magnesium is distributed throughout the body, with the majority being stored in bone and soft tissues. derangedphysiology.comnih.gov In a healthy 70 kg adult, approximately 60% of the total body's magnesium is found in the skeleton. nih.gov Bone, therefore, serves as a significant reservoir for magnesium. derangedphysiology.comnih.gov The remaining magnesium is primarily located within the cells (intracellular fluid), with only about 1% found in the extracellular fluid, which includes blood plasma. derangedphysiology.com This distribution highlights the critical role of magnesium in bone structure and cellular function.
The concentration of magnesium in the extracellular fluid is tightly regulated. derangedphysiology.com Parathyroid hormone (PTH) can influence magnesium metabolism by stimulating its release from bone and reducing its excretion by the kidneys. nih.gov
The kidneys play a crucial role in maintaining magnesium homeostasis by regulating its excretion in the urine. physiology.orgroyalsocietypublishing.org In rats, the majority of filtered magnesium is reabsorbed along the nephron, with the thick ascending limb of the loop of Henle being the primary site of reabsorption, accounting for approximately 60-70%. royalsocietypublishing.orgnih.gov The proximal tubule reabsorbs about 15-25% of the filtered magnesium, and the distal convoluted tubule is responsible for the fine-tuning of magnesium reabsorption, handling about 10-15%. derangedphysiology.comroyalsocietypublishing.orgnih.gov
Studies in rats have shown that renal magnesium excretion can be significantly influenced by various factors. For example, prolonged restriction of muscular activity in rats has been shown to increase renal magnesium excretion. magnesium-ges.de In magnesium-deficient rats, urinary magnesium excretion is significantly reduced to conserve the mineral. nih.gov The loop of Henle is the major modulator of renal magnesium homeostasis in response to the body's magnesium status. nih.gov
| Nephron Segment | Percentage of Filtered Magnesium Reabsorbed in Rats |
|---|---|
| Proximal Tubule | 15-25% royalsocietypublishing.org |
| Thick Ascending Limb of Loop of Henle | 60-70% royalsocietypublishing.orgnih.gov |
| Distal Convoluted Tubule | 10-15% derangedphysiology.comroyalsocietypublishing.org |
Fecal elimination is a major route for the excretion of unabsorbed dietary magnesium. In addition to the unabsorbed portion, a significant amount of magnesium is secreted into the gastrointestinal tract from the body's own stores, a process known as endogenous secretion. nih.gov This endogenously secreted magnesium can be reabsorbed further down the digestive tract, but a portion is ultimately lost in the feces.
Studies in rats have demonstrated that fecal endogenous excretion of magnesium is nearly directly proportional to dietary magnesium intake. nih.gov This suggests that as magnesium intake increases, the amount of magnesium secreted into the gut also increases. In ruminant animals like sheep, it has been observed that high plasma magnesium concentrations can depress the absorption of magnesium from the gut, potentially leading to increased fecal loss. cambridge.org The net fecal endogenous loss of magnesium is the result of both secretion into and reabsorption from the small and hindgut. nzsap.org
Metabolic and Physiological Responses in Animal Models
Effects on Lipid Metabolism and Related Biomarkers (e.g., TC, TG, LDL-C in Hyperlipidemic Rats)
In non-human animal models, particularly in hyperlipidemic rats, D-gluconic acid magnesium (II) hydrate has been investigated for its effects on lipid metabolism. Studies involving rats fed a high-fat diet have demonstrated that oral administration of magnesium gluconate can lead to notable decreases in key lipid biomarkers. nih.govresearchgate.net Specifically, significant reductions in the blood levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) were observed. nih.govresearchgate.net
The administration of magnesium gluconate also appears to mitigate some of the hepatic effects associated with a high-fat diet. Research has shown a decrease in liver lipid accumulation in rats supplemented with this magnesium salt. nih.govresearchgate.net Furthermore, improvements in liver function indices, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported, suggesting a protective effect on the liver against hyperlipidemia-induced damage. nih.govresearchgate.net The detrimental effects of magnesium deficiency, especially when combined with a high carbohydrate diet, have been shown to increase plasma triglyceride and free cholesterol levels in rats. nih.gov In magnesium-deficient states, triglycerides were found to be significantly elevated in the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions. nih.gov
Table 1: Effect of Magnesium Gluconate on Lipid Profile in Hyperlipidemic Rats
| Biomarker | Observation | Reference |
|---|---|---|
| Total Cholesterol (TC) | Notably decreased | nih.govresearchgate.net |
| Triglycerides (TG) | Notably decreased | nih.govresearchgate.net |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Notably decreased | nih.govresearchgate.net |
Enhancement of Antioxidative Status and Enzyme Activities (e.g., GSH-Px, SOD)
Investigations in animal models have revealed that magnesium gluconate supplementation can enhance the body's antioxidative capacity. In rats subjected to a high-fat diet, which typically induces oxidative stress, magnesium supplementation led to a significant increase in the activities of key antioxidant enzymes. nih.govresearchgate.net Specifically, the activities of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) were markedly increased in supplemented rats. nih.govresearchgate.net
This enhancement of the antioxidant defense system suggests that magnesium gluconate helps to counteract the oxidative damage associated with conditions like hyperlipidemia. nih.gov By boosting the activity of enzymes like GSH-Px and SOD, the compound aids in neutralizing harmful reactive oxygen species, thereby protecting cells and tissues from oxidative injury. nih.govresearchgate.net Other studies have also highlighted the role of magnesium as an effective antioxidant agent in restoring oxidative damage induced by toxins. nih.gov
Table 2: Effect of Magnesium Gluconate on Antioxidant Enzyme Activity
| Enzyme | Observation | Reference |
|---|---|---|
| Glutathione Peroxidase (GSH-Px) | Huge increase in activity | nih.govresearchgate.net |
Regulation of Gene Expression Related to Cholesterol Metabolism (e.g., LDLR, CYP7A1)
The lipid-lowering effects of magnesium gluconate are associated with its ability to modulate the expression of genes involved in cholesterol metabolism. nih.gov In studies on hyperlipidemic rats, the administration of magnesium gluconate resulted in a remarkable up-regulation of the mRNA expression levels of the low-density lipoprotein receptor (LDLR) and Cholesterol 7-alpha-hydroxylase (CYP7A1) in the liver. nih.govresearchgate.net
The LDLR is crucial for clearing LDL-C from the circulation, and its increased expression facilitates the removal of this "bad" cholesterol. CYP7A1 is the rate-limiting enzyme in the synthesis of bile acids from cholesterol, representing a major pathway for cholesterol catabolism and elimination. nih.gov The upregulation of CYP7A1 gene expression, therefore, promotes the breakdown of cholesterol. nih.govnih.gov These findings indicate that magnesium gluconate's mechanism for improving lipid profiles involves the genetic regulation of key pathways in cholesterol homeostasis. nih.gov
Table 3: Effect of Magnesium Gluconate on Gene Expression
| Gene | Observation | Reference |
|---|---|---|
| Low-Density Lipoprotein Receptor (LDLR) | Remarkably up-regulated mRNA expression | nih.gov |
Impact on Bone Health and Mineralization in Osteoporosis Models
Magnesium plays a critical role in bone health, and its deficiency is a recognized risk factor for osteoporosis. mdpi.comnih.gov Animal studies have demonstrated that insufficient dietary magnesium intake contributes to bone loss. nih.govnih.govresearchgate.net In rodent models of magnesium deficiency, several detrimental effects on bone have been observed, including reduced bone formation due to decreased osteoblastic activity and an increase in the number of osteoclasts, the cells responsible for bone resorption. mdpi.comresearchgate.net
Magnesium is essential for the proper formation of bone crystals and directly influences bone cells. mdpi.com It can strongly promote bone development and mineralization. nih.gov Magnesium deficiency not only leads to fragile bones with trabecular microcracks but also indirectly affects bone structure by impacting the secretion and activity of parathyroid hormone (PTH) and the metabolism of vitamin D, both of which are key regulators of calcium homeostasis. nih.govnih.gov This disruption can inhibit the body's absorption of calcium, further compromising bone integrity. nih.gov
Cardiovascular System Modulation (e.g., Vascular Calcification, Hypertension)
Magnesium has been shown to modulate cardiovascular functions, particularly in the context of vascular calcification. mdpi.com Animal models, especially those for chronic kidney disease (CKD), have been instrumental in demonstrating the inhibitory effects of magnesium on this process. nih.gov Vascular calcification, a condition where calcium builds up in blood vessels, is a major contributor to cardiovascular morbidity. mdpi.com
In experimental models of CKD in rats, increased dietary magnesium intake was found to inhibit abdominal vascular calcification. nih.gov In vitro and animal studies suggest that magnesium protects against vascular calcification through several mechanisms, including inhibiting the formation of hydroxyapatite crystals and limiting the transformation of vascular smooth muscle cells into bone-like cells, a process known as osteogenic differentiation. mdpi.com Furthermore, studies have indicated that magnesium can improve endothelial function and lower blood pressure in animal models. nih.gov
Neuroprotective Properties in Experimental Ischemia-Reperfusion Injury
Magnesium compounds have demonstrated neuroprotective properties in animal models of cerebral ischemia-reperfusion injury. nih.govnih.gov In a rat model of ischemic stroke, treatment with magnesium was found to reduce neuronal cell death in the hippocampus. nih.govresearchgate.net
The neuroprotective mechanisms of magnesium are multifaceted. One key action is the modulation of glutamate release. nih.gov During an ischemic event, excessive release of the excitatory neurotransmitter glutamate leads to excitotoxicity and neuronal damage. Studies have shown that magnesium administration can suppress this pathological release of extracellular glutamate during both the ischemic and reperfusion phases. nih.govresearchgate.net Additionally, magnesium acts as a natural calcium antagonist, reducing the intracellular calcium overload that is a critical step in the ischemic cell death cascade. nih.gov It also helps to stabilize mitochondrial function and regulate enzymes crucial for energy metabolism in the post-ischemic brain. nih.gov
Influence on Renal Function and Electrolyte Balance
Studies in animal models suggest that magnesium supplementation can positively impact renal function and help maintain electrolyte balance, particularly in compromised states. In a rat model of toxic nephropathy, the administration of magnesium-containing preparations was observed to improve kidney structure. umk.pl This included a reduction in wrinkled glomeruli and damaged tubules, indicating a protective effect on the renal parenchyma. umk.pl The same study noted that magnesium supplementation helped normalize blood magnesium levels, which were depleted due to kidney damage. umk.pl
The bioavailability of the magnesium salt is a key factor in its physiological effects. Research in rats has shown that organic magnesium salts, such as magnesium gluconate, exhibit higher bioavailability compared to inorganic forms. nih.gov This enhanced absorption can lead to more effective restoration and maintenance of electrolyte levels. For instance, a study conducted on rats demonstrated that magnesium gluconate administration resulted in a higher increase in serum magnesium concentration compared to magnesium chloride. nih.gov
In a study involving experimentally induced hypomagnesaemia in lactating ewes, intravenous injection of magnesium gluconate effectively increased blood plasma magnesium concentrations to normal levels, although this effect was temporary, lasting for about 12 hours. ekb.eg This highlights its role in correcting acute electrolyte deficiencies. Furthermore, in a rat model of preeclampsia, which can involve renal dysfunction indicated by proteinuria, treatment with magnesium gluconate prevented the significant proteinuria associated with the condition. nih.govfrontiersin.org
The table below summarizes findings on the influence of magnesium supplementation on renal and electrolyte parameters in animal models.
| Animal Model | Condition | Magnesium Compound | Key Findings on Renal Function & Electrolyte Balance |
| Rats | Toxic Nephropathy | Magnesium-containing preparations | Improved kidney structure; normalized blood magnesium levels. umk.pl |
| Rats | Healthy | Magnesium gluconate vs. Magnesium chloride | Magnesium gluconate led to a higher increase in serum magnesium concentration. nih.gov |
| Ewes | Experimentally induced hypomagnesaemia | Magnesium gluconate (intravenous) | Increased blood plasma magnesium levels to normal for approximately 12 hours. ekb.eg |
| Pregnant Rats | Salt-induced preeclampsia model | Magnesium gluconate | Prevented significant proteinuria. nih.govfrontiersin.org |
Hematopoietic Tissue Responses and Cellular Composition
Magnesium plays a crucial role in hematopoiesis, the process of creating new blood cells. Alterations in magnesium levels can impact the function of hematopoietic cells and the bone marrow microenvironment. nih.gov Studies in animal models have indicated that magnesium is important for the proliferation and differentiation of mesenchymal stem cells, which are vital components of the hematopoietic tissue. nih.gov
Research involving supplemental this compound has shown specific effects on blood cells and bone marrow. In a mouse model, oral supplementation with magnesium gluconate was found to enhance the functioning of bone marrow stromal cells (BMSCs). nih.govresearchgate.net Furthermore, the study suggested that supplemental magnesium gluconate might lessen oxidative damage in the bone marrow and help maintain the homeostasis of the bone marrow microenvironment. nih.govresearchgate.net
In a study on a rat model of preeclampsia, treatment with magnesium gluconate demonstrated a protective effect on red blood cells. It prevented the increase in the osmotic fragility of red blood cells that was observed in the untreated salt-loaded pregnant rats. nih.gov This suggests a stabilizing effect on the red blood cell membrane. While broader studies on the complete blood cell count are limited, these findings point towards the compound's influence on the cellular components of blood.
The table below outlines the observed responses of hematopoietic tissues and cells to magnesium gluconate in animal models.
| Animal Model | Focus of Study | Key Findings on Hematopoietic Tissue and Cells |
| Mice | Bone Healing and Bone Marrow | Enhanced the functioning of bone marrow stromal cells (BMSCs); suggested potential to ameliorate oxidative damage in the bone marrow. nih.govresearchgate.net |
| Pregnant Rats | Preeclampsia Model | Prevented the increase in osmotic fragility of red blood cells. nih.gov |
Comparative Efficacy Studies in Specific Animal Disease Models (e.g., Preeclampsia, Traumatic Brain Injury)
This compound has been compared to other magnesium salts, primarily magnesium sulfate, in animal models of specific diseases to evaluate its relative efficacy.
Preeclampsia: In a rat model of preeclampsia induced by salt-loading, oral magnesium gluconate was evaluated for its protective effects. The study found that magnesium gluconate treatment prevented the increase in blood pressure and proteinuria that was characteristic of the condition in this model. nih.govunlp.edu.ar Furthermore, it mitigated the increase in lipid peroxidation in red blood cells, blood plasma, and the placenta. nih.gov In contrast to the salt-loaded group which experienced decreased placental and fetal weights, the magnesium gluconate-treated group did not show these reductions. frontiersin.org Researchers have suggested that magnesium gluconate could be a viable alternative to magnesium sulfate for managing preeclampsia, partly due to its higher antioxidant capacity. nih.govunlp.edu.ar
The following table presents the comparative effects of magnesium gluconate in a rat model of preeclampsia.
| Parameter | Control Pregnant Rats | Salt-Loaded Pregnant Rats (Preeclampsia Model) | Salt-Loaded Pregnant Rats + Magnesium Gluconate |
| Blood Pressure | Normal | Significantly Increased | Prevented Increase (similar to control) nih.govunlp.edu.ar |
| Proteinuria | Normal | Significantly Increased | Prevented Increase (similar to control) nih.gov |
| Lipid Peroxidation (TBARS) | Baseline | Significantly Increased | Prevented Increase (similar to control) nih.gov |
| Placental & Fetal Weight | Normal | Significantly Decreased | Prevented Decrease frontiersin.org |
The table below summarizes the comparative outcomes in the rat TBI model.
| Outcome Measure | Vehicle (Saline) Control | Magnesium Sulfate | Magnesium Gluconate |
| Functional Outcome | Baseline Deficit | Significantly Improved | Significantly Improved unlp.edu.ar |
| Histological Damage (Dark Cell Change) | Significant Damage | Attenuated | Attenuated unlp.edu.ar |
| Comparative Efficacy | - | No significant difference | No significant difference unlp.edu.ar |
Analytical Method Development and Validation for Research Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful tool for separating the components of a mixture, making it ideal for the analysis of D-Gluconic acid magnesium (II) hydrate (B1144303) in various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a widely used analytical technique for the separation and quantification of individual components in a sample. ruipugroup.com It can be utilized to determine the purity of magnesium gluconate by comparing the peak areas or retention times of the target compound against known reference standards. ruipugroup.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of gluconate and its salts. jsmcentral.orgshodex.com This technique uses a nonpolar stationary phase and a polar mobile phase. For instance, a simple, precise, and accurate RP-HPLC method was developed for the simultaneous estimation of calcium gluconate and calcium phospholactate in a tablet dosage form. jsmcentral.org The separation was achieved using an Inertsil C18-3 column. jsmcentral.org Another application utilized a polymer-based reversed-phase chromatography column, RSpak DE-613, for the analysis of gluconic acids. shodex.com
The choice of mobile and stationary phases is critical for achieving good separation in HPLC. For the analysis of gluconate species, C18 columns are frequently used as the stationary phase. jsmcentral.orgmdpi.com The mobile phase often consists of an acidic aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile. jsmcentral.orgmdpi.com For example, a mobile phase composed of 1% (v/v) phosphoric acid and methanol in a 90:10 (v/v) ratio has been successfully used. jsmcentral.org In another method, the mobile phase consisted of 0.2% v/v aqueous orthophosphoric acid (solvent A) and a methanol/acetonitrile mixture (50:50 v/v) as solvent B. mdpi.com The use of acidic eluents helps to suppress the dissociation of the carboxyl groups in gluconic acid, making them more hydrophobic and easier to retain on a reversed-phase column. shodex.com
Table 1: Examples of RP-HPLC Methods for Gluconate Analysis
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Analyte |
|---|---|---|---|---|
| Inertsil C18-3 (4.6 mm x 150 mm, 5µm) jsmcentral.org | 1% (v/v) phosphoric acid and methanol (90:10, v/v) jsmcentral.org | 1.0 mL/min jsmcentral.org | 210 nm jsmcentral.org | Calcium gluconate jsmcentral.org |
| RSpak DE-613 (polymer-based) shodex.com | 2-mM perchloric acid solution shodex.com | Not specified | Not specified | Gluconic acids shodex.com |
Diode Array Detection (DAD), also known as photodiode array (PDA) detection, is a powerful tool for HPLC analysis. mdpi.com It allows for the simultaneous acquisition of absorbance spectra over a range of wavelengths, providing more comprehensive information about the separated components. mdpi.com For gluconate analysis, detection is often carried out at low UV wavelengths, such as 210 nm, as gluconic acid itself does not have a strong chromophore. jsmcentral.org The wavelength for maximum absorbance of a 0.1% aqueous solution of magnesium gluconate has been reported at 194.7 nm and 198.0 nm. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative Identification and Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical method. usc.edu This technique is valuable for both the qualitative identification and quantitative analysis of magnesium gluconate. researchgate.net A robust and reliable liquid chromatography-tandem mass spectrometry technique has been reported for this purpose. researchgate.net
In LC-MS analysis, the mass spectrometer can detect the protonated molecule of magnesium gluconate [M+H]+ and its fragments. usc.edu For instance, in positive ionization mode, magnesium gluconate can be observed at m/z 415. usc.edu In negative ionization mode, the gluconate ion is detected at m/z 195. usc.edu LC-MS methods have been developed for the simultaneous quantification of ferrous gluconate and calcium gluconate in food samples, demonstrating the versatility of this technique for analyzing different gluconate salts. researchgate.net
Table 2: LC-MS Parameters for Gluconate Analysis
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Analyte |
|---|---|---|---|
| Positive ESI usc.edu | 415 usc.edu | Not specified | Magnesium gluconate usc.edu |
| Negative ESI usc.edu | 195 usc.edu | Not specified | Gluconate ion usc.edu |
| Not specified | Not specified | 411 researchgate.net | Ferrous gluconate researchgate.net |
Spectroscopic Analytical Methods for Purity and Concentration Determination
Spectroscopic methods are also employed for the analysis of D-Gluconic acid magnesium (II) hydrate, offering rapid and non-destructive ways to assess purity and concentration.
UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. ruipugroup.com The purity of magnesium gluconate can be assessed by comparing the absorbance spectrum of a sample to that of a reference standard. ruipugroup.com A 0.1% aqueous solution of magnesium gluconate has been reported to show a maximum absorption peak (λmax) at 198.0 nm. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the chemical bonds present in a substance, which can be used for identification and purity determination of magnesium gluconate. ruipugroup.com The FT-IR spectrum of magnesium gluconate shows a characteristic broad band of high intensity between 3200 and 3600 cm⁻¹, with a center at 3399 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl group of water in the hydrated form of the compound. nih.gov
Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy: These elemental analysis techniques can be used to determine the magnesium content in this compound, thereby providing a measure of its purity. ruipugroup.com Magnesium gluconate dihydrate has been tested as a standard for the determination of serum magnesium using atomic absorption spectrometry. ntis.gov
Application of UV, IR, and NMR Spectroscopy for Quantitative Analysis
Spectroscopic methods are powerful tools for the quantitative analysis of chemical compounds, offering both sensitivity and specificity.
UV-Visible (UV-Vis) Spectroscopy is frequently employed for the quantitative analysis of magnesium gluconate. ruipugroup.com The method is based on the principle that the compound absorbs light in the ultraviolet region of the electromagnetic spectrum. Studies have shown that aqueous solutions of magnesium gluconate exhibit a maximum absorbance (λmax) at approximately 197-198 nm. arpnjournals.orgnih.govresearchgate.netnih.gov This absorption is attributed to σ → σ* electronic transitions within the molecule. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law. This UV-Vis data is considered useful for the identification and quantitative analysis of magnesium gluconate. semanticscholar.org
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FT-IR) Spectroscopy, is a valuable technique for the identification and purity determination of magnesium gluconate. ruipugroup.comsemanticscholar.org The FT-IR spectrum provides a unique "fingerprint" of the molecule by revealing the vibrational frequencies of its functional groups, such as the hydroxyl (-OH) and carboxylate (-COO⁻) groups. researchgate.net While primarily a qualitative tool for structural confirmation, FT-IR can be adapted for quantitative purposes. arid.myusc.edu This can be achieved by measuring the intensity of a characteristic absorption band that is unique to the analyte and comparing it against a calibration curve prepared from standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of magnesium gluconate in solution. usc.edu Both ¹H and ¹³C NMR spectra can confirm the identity and integrity of the compound. researchgate.netresearchgate.net The signals in the NMR spectra correspond to the different hydrogen and carbon atoms in the molecule, and their chemical shifts can be affected by complexation with the magnesium ion. nih.gov While NMR is predominantly used for qualitative structural elucidation, Quantitative NMR (qNMR) has emerged as a powerful primary analytical method. qNMR allows for the direct determination of the concentration of an analyte by comparing the integral of an analyte's signal with the integral of a certified internal standard of known concentration. Although specific qNMR applications for magnesium gluconate are not extensively detailed, the principles of the technique are applicable for its precise and accurate quantification without the need for a substance-specific calibration curve.
Method Validation Parameters According to International Guidelines (e.g., ICH)
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. ich.org The ICH guideline Q2(R2) provides a framework for the validation of analytical procedures, outlining the performance characteristics that need to be evaluated. europa.eu
Linearity and Calibration Range Establishment
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
To establish linearity, a series of at least five standard solutions of different concentrations are prepared and analyzed. A calibration curve is then generated by plotting the analytical response versus the analyte concentration. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r value close to 1 (e.g., >0.999) is generally considered evidence of a strong linear relationship. nih.gov
For an assay, the ICH guidelines typically recommend a linearity range of 80% to 120% of the test concentration. demarcheiso17025.com
Table 1: Example of Linearity Data for a UV Spectrophotometric Assay
| Concentration Level | Concentration (µg/mL) | Absorbance (AU) |
| Level 1 (80%) | 80 | 0.795 |
| Level 2 (90%) | 90 | 0.902 |
| Level 3 (100%) | 100 | 1.001 |
| Level 4 (110%) | 110 | 1.098 |
| Level 5 (120%) | 120 | 1.203 |
| Statistical Analysis | ||
| Correlation Coefficient (r) | 0.9999 | |
| Coefficient of Determination (r²) | 0.9998 | |
| Linear Equation | y = 0.0101x - 0.005 |
Accuracy and Precision Assessment (Repeatability, Intermediate Precision)
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to an analyte of known purity (e.g., a reference standard) or by recovery studies, where a known amount of analyte is added to a placebo. Accuracy is typically expressed as the percent recovery. nih.gov Acceptance criteria for accuracy are often within 98.0% to 102.0%. sphinxsai.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Table 2: Example of Accuracy and Precision Data
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) Repeatability (n=6) | RSD (%) Intermediate Precision (n=6) |
| Low (80%) | 80 | 79.8 | 99.8% | 0.9% | 1.5% |
| Mid (100%) | 100 | 100.5 | 100.5% | 0.7% | 1.2% |
| High (120%) | 120 | 119.4 | 99.5% | 0.8% | 1.4% |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
These limits can be determined using several methods, with the most common being based on the standard deviation of the response and the slope of the calibration curve. und.edu
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line).
S = the slope of the calibration curve.
Table 3: Example Calculation of LOD and LOQ
| Parameter | Value |
| Slope of Calibration Curve (S) | 0.0101 |
| Standard Deviation of Intercept (σ) | 0.0008 |
| Calculated LOD (µg/mL) | 0.26 |
| Calculated LOQ (µg/mL) | 0.79 |
Evaluation of Method Robustness and Solution Stability
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. sphinxsai.com This provides an indication of its reliability during normal usage. For spectroscopic methods, parameters that might be varied include the pH of the solution, the measurement wavelength, and the temperature. The method is considered robust if the results remain within acceptable criteria despite these variations.
Solution Stability is evaluated to determine the time period for which sample solutions and standard solutions remain stable under specified storage conditions without showing significant changes in concentration. magtechjournal.com Stability is typically assessed by analyzing the solutions at various time intervals and comparing the results to those from freshly prepared solutions. jsmcentral.org
Table 4: Example of Robustness Testing for a UV Method
| Parameter Varied | Original Condition | Varied Condition | % Assay Result |
| Wavelength (nm) | 198 nm | 196 nm | 99.5% |
| 200 nm | 100.2% | ||
| pH of Solvent | 6.5 | 6.3 | 100.4% |
| 6.7 | 99.7% |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical (QM) Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding nature, and reactivity of magnesium-gluconate complexes.
Density Functional Theory (DFT) has been employed to investigate the structure of magnesium (II) d-gluconate (B1237863) complexes. nih.govresearchgate.netacs.org These quantum-chemical computations have been used in conjunction with experimental techniques like potentiometry, IR, and NMR spectroscopy to gain a detailed understanding of the complexation equilibria between magnesium(II) and d-gluconate ions. nih.govresearchgate.netacs.org
Research indicates that in the formation of the MgGluc⁺ complex, the gluconate ion (Gluc⁻) acts as a monodentate ligand. nih.govresearchgate.netacs.org DFT calculations, alongside IR spectra, support this mode of coordination. nih.govresearchgate.netacs.org Furthermore, these calculations have revealed the significant role of hydrogen bonding in the structure and reactivity of these complexes. It has been shown that strong hydrogen bonds form between the gluconate ligand and water molecules coordinated to the magnesium ion. nih.govresearchgate.netacs.org This interaction is believed to promote the hydrolysis of the metal-ion, a key aspect of the complex's behavior in aqueous solutions. nih.govresearchgate.netacs.org
The computational models for these studies have involved in vacuo calculations using functionals such as the M11 range-separated hybrid meta-generalized gradient approximation, coupled with basis sets like cc-pVDZ. researchgate.net To account for the aqueous environment, subsequent geometry optimizations have been performed using larger basis sets (e.g., aug-cc-pVTZ) and incorporating solvent effects through models like the conductor-like polarizable continuum model (CPCM). nih.gov
A summary of the computational methods used in these studies is presented in the table below.
| Computational Aspect | Details |
| Primary Method | Density Functional Theory (DFT) |
| Functional Example | M11 range-separated hybrid meta-GGA |
| Basis Set Examples | cc-pVDZ, aug-cc-pVTZ |
| Solvent Model | Conductor-like Polarizable Continuum Model (CPCM) |
| Software Example | Gaussian09 |
The binding energies of metal cations with various ligands are a subject of ongoing computational research, with findings indicating that divalent cations like Mg²⁺ generally exhibit higher binding energies than monovalent cations. mdpi.com The strength of these interactions is influenced by the electronic properties of the ligand, which can be significantly altered by factors such as deprotonation, thereby enhancing their potential for electron donation and forming stronger bonds with the metal ion. mdpi.com
Theoretical calculations of vibrational spectra serve as a valuable tool for interpreting experimental infrared (IR) and Raman spectroscopic data. DFT calculations have been used to support the interpretation of IR spectra of magnesium-gluconate complexes, helping to confirm the coordination mode of the gluconate ligand. nih.govresearchgate.netacs.org
| Spectroscopic Feature | Computational Prediction | Experimental Correlation |
| Carboxylate (COO⁻) Stretch | Calculated frequency shift upon complexation | Observed shift in the corresponding IR band |
| Hydroxyl (O-H) Vibrations | Frequencies and intensities of O-H stretching and bending modes | Changes in the broad O-H band in the IR spectrum |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into conformational dynamics and the role of the solvent.
While specific classical molecular dynamics simulations focusing exclusively on D-Gluconic acid magnesium (II) hydrate (B1144303) are not extensively documented in the reviewed literature, MD simulations of related systems, such as aqueous solutions of magnesium chloride, provide valuable insights into the behavior of the hydrated magnesium ion. osu.edu These studies are crucial for understanding the solvation shell of the Mg²⁺ ion, which is a key component of the magnesium-gluconate complex. osu.edu
These simulations can, in principle, be used to study the conformational flexibility of the gluconate ligand and how it is influenced by the presence of the magnesium ion and the surrounding water molecules. The choice of force field is critical in these simulations to accurately represent the interactions between the metal ion, the organic ligand, and the solvent. osu.edu
Ab initio molecular dynamics (AIMD) simulations, where the forces are calculated "on-the-fly" from electronic structure calculations, provide a higher level of accuracy for describing intermolecular interactions compared to classical MD. AIMD simulations have been performed on aqueous solutions containing magnesium ions to study the structure and dynamics of the hydration shell and the influence of anions on these properties. psu.edu
Although specific AIMD studies on the D-Gluconic acid magnesium (II) hydrate complex are not readily found, this methodology is well-suited for investigating the detailed interactions between the magnesium ion, the gluconate ligand, and the surrounding water molecules. Such simulations could provide a highly accurate picture of the hydrogen bonding network and the dynamics of water exchange between the coordination sphere of the magnesium ion and the bulk solvent. The computational cost of AIMD currently limits these simulations to smaller system sizes and shorter timescales compared to classical MD. psu.edu
Studies of Ion Aggregation and Complex Formation in Solution
Computational studies, in conjunction with experimental techniques like potentiometry and NMR spectroscopy, have elucidated the complex speciation of magnesium (II) and D-gluconate in aqueous solutions. nih.gov These investigations are crucial for understanding the behavior of the compound in various chemical environments. nih.govresearchgate.net
Research has identified the formation of several distinct magnesium-gluconate complexes, particularly in neutral to alkaline conditions. nih.govnih.gov At a temperature of 25 °C and an ionic strength of 4 M, the primary species observed include a simple 1:1 complex, as well as several hydroxo complexes. nih.govresearchgate.netacs.org The formation of these species demonstrates a complex equilibrium involving magnesium, gluconate, and hydroxide (B78521) ions. acs.org
A significant finding from these studies is the identification of a trinuclear magnesium-gluconate-hydroxido complex, Mg₃Gluc₂(OH)₄⁰. nih.govresearchgate.net The existence of this species provides indirect but strong evidence for the formation of multinuclear magnesium(II) hydroxido complexes in solution, a phenomenon that had been proposed but not previously confirmed. nih.govacs.org The speciation of magnesium gluconate is highly dependent on factors such as pH and the total concentrations of magnesium and gluconate ions. nih.gov
The following table summarizes the key magnesium-gluconate complexes identified in solution through these combined computational and experimental studies. nih.govresearchgate.netnih.gov
| Complex Species | Chemical Formula |
|---|---|
| Magnesium Gluconate (1:1) | MgGluc⁺ |
| Magnesium Gluconate Hydroxide | MgGlucOH⁰ |
| Magnesium Gluconate Dihydroxide | MgGluc(OH)₂⁻ |
| Trinuclear Magnesium Gluconate Hydroxide | Mg₃Gluc₂(OH)₄⁰ |
Modeling of Interfacial Interactions in Materials Science (e.g., Interlayer Gluconate in Layered Hydroxides)
Molecular modeling plays a significant role in understanding the interfacial interactions of gluconate anions within materials, such as when they are intercalated into Layered Double Hydroxides (LDHs). LDHs, also known as hydrotalcite-like compounds, are two-dimensional clay materials capable of incorporating various anions in their interlayer spaces. mdpi.com Bioactive anions, including D-gluconate, can be intercalated to form LDH/bioactive hybrid materials. mdpi.com
Computational modeling techniques, such as those using empirical force fields and Density Functional Theory (DFT), are employed to investigate the structure and dynamics of these intercalated systems. nih.govresearchgate.netresearchgate.net These models help determine the arrangement of the guest gluconate molecules, the stacking of the hydroxide layers, and the location and quantity of water molecules within the interlayer space. nih.govresearchgate.net
For similar intercalated organic anions, modeling studies have revealed that the guest molecules often orient themselves nearly perpendicular to the LDH layers. nih.govresearchgate.net They are anchored to the hydroxide layers, typically through hydrogen bonding between their carboxylate groups and the hydroxyl groups of the LDH sheets. researchgate.net Molecular dynamics simulations can further elucidate the structural and dynamical properties of the intercalated anions and water molecules, showing how factors like cation ordering in the LDH layers affect these properties. researchgate.net These computational approaches provide insights that are crucial for designing and understanding functional nanohybrid materials containing gluconate. mdpi.com
Theoretical Analysis of Coordination Chemistry and Ligand-Metal Interactions
Mechanisms of Metal-Ion-Induced Ligand Deprotonation
Theoretical analysis, particularly through Density Functional Theory (DFT) calculations, helps to distinguish between different mechanisms of deprotonation in metal-gluconate complexes. nih.govnih.gov One possible mechanism is metal-ion-induced ligand deprotonation, where the coordination of the metal ion to the gluconate ligand facilitates the removal of a proton from one of the ligand's hydroxyl groups. nih.gov
However, in the case of magnesium(II) gluconate complexes, computational and spectroscopic evidence indicates that this mechanism is not favored. nih.govnih.govacs.org Instead, deprotonation occurs on metal-bound water molecules. nih.govacs.org This is a key distinction when compared to other divalent cations. For instance, studies on calcium(II) gluconate complexes show that metal-ion-induced ligand deprotonation does occur, leading to significant changes in NMR spectra in strongly alkaline conditions. nih.govnih.gov The deprotonation of the gluconate ligand is found to happen more readily when it is bound to a metal ion compared to the free ligand. nih.govacs.org For magnesium, the preferred pathway is ligand-promoted metal-ion hydrolysis. nih.govresearchgate.netacs.org
Mechanisms of Ligand-Promoted Metal-Ion Hydrolysis
For magnesium(II) gluconate, the dominant deprotonation mechanism is ligand-promoted metal-ion hydrolysis. nih.govresearchgate.net This process involves the deprotonation of a water molecule that is directly coordinated to the Mg²⁺ ion, rather than the deprotonation of the gluconate ligand itself. nih.govacs.org
The following table outlines the key distinctions between the two deprotonation mechanisms for gluconate complexes.
| Mechanism | Description | Relevance to Magnesium Gluconate |
|---|---|---|
| Metal-Ion-Induced Ligand Deprotonation | The metal ion facilitates proton removal directly from the gluconate ligand's hydroxyl groups. | Not the primary mechanism; observed with other cations like Ca²⁺. nih.govnih.gov |
| Ligand-Promoted Metal-Ion Hydrolysis | The gluconate ligand facilitates proton removal from a metal-bound water molecule via hydrogen bonding. | The dominant mechanism confirmed by DFT calculations and experimental data. nih.govresearchgate.net |
Conformational Changes of Gluconate Ligand Upon Magnesium Complexation
The conformation of the D-gluconate anion (Gluc⁻) in solution is flexible and can be influenced by factors such as temperature and complexation with metal ions. nih.govacs.org Computational analysis, coupled with spectroscopic methods, has been used to study these conformational changes upon binding to magnesium. nih.govresearchgate.net
In solution at temperatures below 30 °C, the gluconate anion exists as a mixture of different conformers, primarily described as planar (zigzag) and bent-chain forms. nih.govacs.org The interaction with Mg²⁺ at these temperatures is localized mainly at the carboxylate group (COO⁻) of the gluconate, indicating a monodentate coordination. nih.govacs.org This binding mode is supported by both IR spectra and DFT calculations for the MgGluc⁺ complex. nih.govresearchgate.netnih.gov
As the temperature increases (above ~35 °C), the equilibrium between the conformers shifts, and the bent-chain form becomes predominant. nih.govacs.org This conformational change is significant because it facilitates an alteration of the coordination mode. The bent-chain conformer allows for the simultaneous coordination of both the terminal carboxylate group and the C6-OH hydroxymethyl group to the magnesium ion. nih.govacs.org This temperature-dependent shift in conformation and coordination illustrates the dynamic nature of the magnesium-gluconate interaction in solution. nih.gov
Non Clinical Research Applications and Materials Science
Environmental Science and Radioactive Waste Management Research
The management and disposal of radioactive waste require a thorough understanding of the chemical interactions that can influence the mobility of radionuclides in repository environments. Magnesium gluconate is studied in this context due to the presence of magnesium ions and organic compounds like gluconate in certain waste disposal scenarios, particularly those involving cementitious materials. nih.gov
The chemical speciation within low- and intermediate-level radioactive waste repositories is critical for modeling the long-term behavior of contained radionuclides. nih.govacs.org The complexation between magnesium(II) ions (Mg²⁺) and D-gluconate (B1237863) (Gluc⁻) is of particular importance in these models. nih.govresearchgate.net Research combining potentiometric titrations and NMR spectroscopy, conducted at 25 °C and a high ionic strength (4 M) to simulate repository conditions, has identified the formation of several magnesium-gluconate complexes. nih.govacs.orgresearchgate.net
These studies revealed the formation of the mononuclear complexes MgGluc⁺ and MgGlucOH⁰, as well as MgGluc(OH)₂⁻. nih.govacs.org Furthermore, evidence for a trinuclear species, Mg₃Gluc₂(OH)₄⁰, was found, which also suggests the existence of multinuclear magnesium(II) hydroxido complexes. nih.govacs.orgresearchgate.net Understanding these complexation equilibria is indispensable for accurately modeling the aqueous speciation of other metal ions, such as actinides, in solutions containing magnesium chloride (MgCl₂), a salt expected to be in high concentration in some repositories. nih.govacs.org
Table 1: Identified Magnesium-Gluconate Complexes in Simulated Radioactive Waste Repository Conditions
| Complex Formula | Name | Type |
| MgGluc⁺ | Magnesium Gluconate Ion | Mononuclear |
| MgGlucOH⁰ | Magnesium Hydroxido Gluconate | Mononuclear |
| MgGluc(OH)₂⁻ | Magnesium Dihydroxido Gluconate | Mononuclear |
| Mg₃Gluc₂(OH)₄⁰ | Trimagnesium Dihydrate Tetrahydroxido Digluconate | Trinuclear |
Data sourced from potentiometric and NMR spectroscopic studies. nih.govacs.orgresearchgate.net
The formation of magnesium-gluconate complexes has a tangible impact on the solubility and, consequently, the mobility of actinide ions in waste repository environments. acs.org The presence of stable binary complexes between Mg²⁺ and gluconate can suppress the formation of actinide-gluconate species, thereby affecting actinide solubility. nih.gov
Table 2: Research Findings on the Influence of the Magnesium-Gluconate System on Actinide Solubility
| Actinide Ion | Observed Effect in the Presence of Mg²⁺ and Gluconate | Research Context |
| Thorium(IV) | Markedly decreased solubility at low ligand concentrations. | Modeling for low- and intermediate-level radioactive waste repositories. nih.govacs.orgresearchgate.net |
| Uranium(VI) | Potential for competitive complexation affecting solubility. | General studies on actinide mobility in high ionic-strength brines. iaea.org |
Agricultural and Plant Science Research
In agriculture, magnesium gluconate is researched for its potential to improve soil conditions and enhance plant nutrition, contributing to better crop yields and health. chemimpex.com
Magnesium plays a multifaceted role in the interactions between soil, plants, and microbes. nih.gov Adequate levels of magnesium in the soil can promote the growth of beneficial microorganisms, such as mycorrhizal fungi, which form symbiotic relationships with plant roots to facilitate nutrient uptake. nih.gov The availability of Mg²⁺ can also influence the composition and activity of soil microbial communities and modulate the production of plant growth-promoting substances by certain bacteria. nih.gov Furthermore, magnesium availability can affect soil pH and the decomposition of organic matter, which are crucial for maintaining soil fertility and nutrient balance. nih.gov
Studies on various crops, including rice and sweet corn, demonstrate that magnesium application can significantly boost the uptake and accumulation of nitrogen and phosphorus. frontiersin.orgmdpi.com This is partly because magnesium is a central component of chlorophyll (B73375) and is involved in photosynthesis and energy metabolism, which provides the power for nutrient transport. nih.govfrontiersin.org Foliar application of magnesium has been shown to be particularly effective in promoting the transport of nitrogen to grains, thereby improving both yield and quality. mdpi.com By enhancing the uptake of key nutrients, magnesium can help compensate for reduced fertilizer use, contributing to more sustainable agricultural practices. mdpi.com
Table 3: Documented Effects of Magnesium Application on Nutrient Uptake in Plants
| Nutrient | Effect of Magnesium Application | Mechanism of Action |
| Nitrogen (N) | Increased uptake, accumulation, and use efficiency. frontiersin.orgmdpi.com | Promotes root growth; upregulates nitrate (B79036) transporter genes. frontiersin.org |
| Phosphorus (P) | Increased uptake and transport. nih.govmdpi.com | Modulates the activity of phosphorus transporters and channels. nih.gov |
| Potassium (K) | Increased uptake observed in some studies. nih.govmdpi.com | Improved root systems and overall plant health. nih.gov |
Food Science and Technology Beyond Nutritional Fortification
Beyond its primary use for nutritional fortification, magnesium gluconate serves several functional roles as a food additive in the food industry. ruipugroup.comnbinno.com Its chemical properties allow it to be used to modify the physical and sensory characteristics of food products. According to the Codex General Standard for Food Additives (GSFA), magnesium gluconate is recognized for use under Good Manufacturing Practices (GMP) for several technical effects. fao.org
Table 4: Functional Roles of Magnesium Gluconate in Food Technology
| Functional Class | Description |
| Acidity Regulator | Alters or controls the acidity or alkalinity of a food product. |
| Firming Agent | Helps to maintain the texture and crispness of fruits and vegetables or to strengthen a gel structure. |
| Flavour Enhancer | Enhances the existing flavors in a food product. |
Functions as recognized by the Codex General Standard for Food Additives (GSFA). fao.org
Investigation of Heat Stability in Food Matrices Fortified with Magnesium D-Gluconate Hydrate (B1144303)
The thermal stability of fortificants is a critical parameter in food processing, as many procedures involve heat treatment which can lead to degradation of the added nutrients. Research on the thermal properties of pure D-gluconic acid magnesium (II) hydrate provides foundational knowledge for its application in food matrices.
Detailed thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been conducted to determine the thermal stability of magnesium gluconate. Studies have shown that the compound is thermally stable up to approximately 165°C. nih.govresearchgate.net One study indicated a melting temperature of 169.90°C with an enthalpy of fusion of 308.7 J/g. nih.gov Another investigation reported the melting temperature to be around 275°C and thermal stability up to 125.69°C. arpnjournals.org The thermal degradation of magnesium gluconate typically occurs in multiple stages, involving the loss of water molecules followed by the decomposition of the gluconate portion. arpnjournals.org
While specific studies on the heat stability of this compound within fortified food matrices are limited, research on the impact of other magnesium salts, such as magnesium chloride, on the heat stability of dairy and soy protein emulsions offers relevant insights. These studies indicate that the addition of magnesium ions can influence the heat stability of proteins, potentially leading to aggregation at elevated temperatures. nih.gov The specific interactions between magnesium D-gluconate hydrate and food components like proteins and carbohydrates during thermal processing remain an area for further investigation.
Impact on Physicochemical and Textural Properties of Food Products (e.g., Yoghurts) During Storage
The fortification of dairy products like yogurt with magnesium is an area of active research. The addition of this compound has been studied to understand its effects on the quality and stability of yogurt during storage.
In a study where yogurts were fortified with various magnesium compounds, the addition of D-gluconate hydrate was found to have a notable impact on the physicochemical and textural properties. researchgate.net Fortification with magnesium D-gluconate hydrate led to a significant increase in the titratable acidity of the yogurt after 24 hours compared to control samples. researchgate.net It also contributed to a reduction in syneresis, the separation of whey from the curd, by 2.10% compared to the control yogurt. researchgate.net
Below is an interactive data table summarizing the effects of magnesium D-gluconate hydrate on yogurt properties based on available research. researchgate.net
| Property | Observation |
| Titratable Acidity | Significantly higher after 24 hours compared to control. |
| Syneresis | Reduced by 2.10% compared to control. |
| Adhesiveness | Highest among various magnesium compounds tested. |
| Hardness | Reduced compared to control. |
| Overall Texture Profile | Most similar to control yogurt among tested magnesium compounds. |
Role as a Stabilizing Agent in Food Formulations
Magnesium gluconate can function as an acidity regulator and a firming agent. researchgate.net In certain food products, it can also act as a mild acidulant, contributing to both stability and palatability. nih.gov Its good solubility and neutral taste make it a versatile additive that can be incorporated into a wide range of food and beverage formulations without negatively impacting flavor or texture. nih.gov
The stabilizing properties of magnesium gluconate are partly attributed to its ability to chelate metal ions, which can help in preventing undesirable reactions that may affect the color, flavor, and texture of food products.
Advanced Materials Research and Development
In the field of materials science, this compound and its constituent ions are being explored for the development of advanced functional materials.
Interlayer Chemistry and Structural Integration in Layered Double Hydroxides (e.g., Hydrotalcite)
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of materials with a layered structure that can accommodate various anions in their interlayer space. This property makes them suitable for a wide range of applications, including catalysis, drug delivery, and as functional additives.
Research has demonstrated the successful intercalation of D-gluconate anions into the interlayer of LDHs. Specifically, studies have been conducted on the synthesis and characterization of hydrotalcite intercalated with D-gluconate (G-LDH). researchgate.net One study detailed the synthesis of a gluconate-intercalated Mg-Al LDH and investigated its capacity for boron sorption. researchgate.net This confirms the feasibility of integrating the gluconate anion into the structure of a magnesium-based LDH like hydrotalcite.
The synthesis of Mg-Al LDHs can be achieved through various methods, including co-precipitation and hydrothermal techniques. mdpi.com The intercalation of organic anions like gluconate can modify the properties of the LDH, such as its surface area, interlayer spacing, and thermal stability. mdpi.com The presence of the gluconate anion within the LDH structure can introduce new functionalities and expand the potential applications of these materials. The influence of the gluconate anion on the structural and chemical properties of hydrotalcite is an active area of research.
Q & A
Basic Research Questions
Q. What methods are recommended for synthesizing high-purity D-Gluconic Acid Magnesium (II) Hydrate?
- Methodology : React magnesium oxide or hydroxide with D-gluconic acid in aqueous medium under controlled pH (6.0–7.5) and stoichiometric ratios (1:2 Mg²⁺:gluconate). Post-synthesis, crystallize via slow evaporation or lyophilization. Ensure purity by verifying residual solvents (e.g., ethanol) and unreacted precursors using HPLC .
- Validation : Confirm stoichiometry via elemental analysis (Mg²⁺ content via EDTA titration) and FT-IR for characteristic gluconate peaks (C=O stretch at 1600–1700 cm⁻¹) .
Q. How should researchers characterize the hydration state of this compound?
- Methodology : Use thermogravimetric analysis (TGA) to quantify bound water (weight loss at 100–150°C) and Karl Fischer titration for residual moisture. Compare results to pharmacopeial standards (e.g., Brazilian Pharmacopoeia: 98–102% anhydrous basis) .
- Data Interpretation : Discrepancies between TGA and titration may arise from hygroscopicity; store samples in desiccators post-analysis .
Q. What solvents are suitable for dissolving this compound?
- Solubility Profile : Freely soluble in water (50 mg/mL at 25°C), slightly soluble in ethanol (96%), and insoluble in dichloromethane. Pre-warm aqueous solutions to 40°C to enhance dissolution kinetics .
- Experimental Note : Avoid prolonged heating to prevent degradation; monitor pH (ideal range: 6.5–7.0) to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnesium content across batches?
- Troubleshooting :
- Analytical Cross-Validation : Combine atomic absorption spectroscopy (AAS) for Mg²⁺ quantification with ion chromatography to rule out anion interference (e.g., chloride or carbonate contaminants) .
- Batch Consistency : Ensure synthesis pH deviations <0.5 units, as acidic conditions favor Mg(OH)₂ precipitation, reducing yield .
Q. What strategies stabilize this compound in aqueous formulations for long-term studies?
- Stabilization Methods :
- Buffering : Use phosphate or Tris buffers (pH 6.8–7.2) to prevent gluconate oxidation.
- Antioxidants : Add 0.01% ascorbic acid to suppress free radical formation .
- Storage : Lyophilize and store at -20°C in argon-purged vials to mitigate hygroscopic degradation .
Q. How does this compound interact with enzymatic assays requiring Mg²⁺ cofactors?
- Interference Analysis :
- Chelation Effects : Gluconate may weakly chelate Mg²⁺, reducing bioavailability. Compare activity against MgCl₂ controls in assays (e.g., ATP-dependent enzymes).
- Mitigation : Increase Mg²⁺ concentration by 10–20% or pre-incubate with enzymes to equilibrate binding .
Q. What advanced techniques identify decomposition products under thermal stress?
- Methodology :
- HPLC-MS : Monitor for glucono-δ-lactone (m/z 177.04) and MgCO₃ precipitates.
- Kinetic Studies : Perform Arrhenius analysis at 40–80°C to model shelf-life degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
